
4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde
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Overview
Description
4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4BrF3O2. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde typically involves the bromination of 2-hydroxy-5-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or neutral conditions.
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
KMnO4 | H2O, 25°C, 6 hrs | 4-Bromo-2-hydroxy-5-(trifluoromethyl)benzoic acid | 72% |
CrO3 | Acetic acid, reflux, 3 hrs | Same as above | 68% |
Mechanistically, oxidation proceeds via electron transfer from the aldehyde carbon to the oxidizing agent, forming a geminal diol intermediate that dehydrates to the carboxylic acid.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reducing Agent | Solvent | Conditions | Product | Yield |
---|---|---|---|---|
NaBH4 | Methanol | 0°C to RT, 2 hrs | 4-Bromo-2-hydroxy-5-(trifluoromethyl)benzyl alcohol | 85% |
LiAlH4 | THF | Reflux, 1 hr | Same as above | 91% |
Reduction involves nucleophilic attack by hydride ions at the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol.
Nucleophilic Substitution Reactions
The bromine atom at the 4-position participates in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from the trifluoromethyl and aldehyde groups.
Nucleophile | Base | Conditions | Product | Yield |
---|---|---|---|---|
Methoxide (CH3O−) | K2CO3 | DMF, 80°C, 12 hrs | 4-Methoxy-2-hydroxy-5-(trifluoromethyl)benzaldehyde | 66% |
Amines (RNH2) | Et3N | DCM, RT, 24 hrs | 4-Amino derivatives | 50–75% |
SNAr proceeds via a Meisenheimer complex intermediate, stabilized by electron-withdrawing groups. Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to non-substituted analogs.
Condensation Reactions
The aldehyde group engages in condensation with amines or hydrazines to form Schiff bases or hydrazones, respectively .
These reactions are pivotal in synthesizing pyrazoles and other heterocyclic compounds .
Electrophilic Aromatic Substitution
Reagent | Conditions | Position | Product | Yield |
---|---|---|---|---|
HNO3/H2SO4 | 0°C, 2 hrs | Para to -OH | Nitro-substituted derivative | 45% |
Br2 (cat. FeBr3) | DCM, RT, 6 hrs | Ortho to -OH | Dibrominated product | 38% |
The trifluoromethyl group directs electrophiles to the less hindered positions due to steric and electronic effects.
Biological Activity Modulation
While not a traditional chemical reaction, the compound interacts with biological targets:
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Enzyme inhibition : The hydroxyl and aldehyde groups form hydrogen bonds with active sites (e.g., cyclooxygenase-2) .
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Anti-inflammatory effects : Demonstrated suppression of NF-κB and MAPK pathways in RAW 264.7 cells .
Key Reaction Trends
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Substituent Effects :
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The trifluoromethyl group reduces electron density, slowing electrophilic substitution but enhancing SNAr reactivity.
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The hydroxyl group directs electrophiles to ortho/para positions and stabilizes intermediates via resonance.
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Industrial Relevance :
Scientific Research Applications
4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-hydroxybenzaldehyde
- 4-Bromo-5-(trifluoromethyl)benzaldehyde
- 2-Hydroxy-5-(trifluoromethyl)benzaldehyde
Uniqueness
4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable in specific synthetic applications and research studies.
Biological Activity
4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant studies.
Structural Characteristics
The compound features:
- Bromine atom at the 4-position
- Hydroxyl group at the 2-position
- Trifluoromethyl group at the 5-position
These functional groups contribute to its lipophilicity and metabolic stability, enhancing its ability to interact with biological targets.
The mechanism of action for this compound primarily involves:
- Interaction with Enzymes and Receptors : The hydroxyl and aldehyde groups facilitate hydrogen bonding, allowing the compound to modulate the activity of various enzymes and receptors.
- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, potentially improving bioavailability and efficacy .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Studies have highlighted the potential anticancer properties of this compound. Specific derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, a study demonstrated that certain analogs could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity and affecting cell cycle progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could suppress pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study found that derivatives of this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Cancer Cell Studies : In a series of experiments involving breast cancer cell lines, compounds derived from this benzaldehyde demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through mitochondrial pathways.
- Inflammation Pathway Analysis : The anti-inflammatory effects were linked to the inhibition of NF-kB signaling pathways, providing insights into how this compound could be utilized in inflammatory disease therapies.
Properties
Molecular Formula |
C8H4BrF3O2 |
---|---|
Molecular Weight |
269.01 g/mol |
IUPAC Name |
4-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-7(14)4(3-13)1-5(6)8(10,11)12/h1-3,14H |
InChI Key |
YIXCRLBBLYJCLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)O)C=O |
Origin of Product |
United States |
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